molecular formula C21H31N3O3 B4254263 methyl 4-({[(1-cycloheptyl-3-piperidinyl)amino]carbonyl}amino)benzoate

methyl 4-({[(1-cycloheptyl-3-piperidinyl)amino]carbonyl}amino)benzoate

Cat. No. B4254263
M. Wt: 373.5 g/mol
InChI Key: NNMBHXMHFLSFAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({[(1-cycloheptyl-3-piperidinyl)amino]carbonyl}amino)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPP-115 and has been studied extensively for its role in modulating the activity of gamma-aminobutyric acid (GABA) in the brain.

Mechanism of Action

Methyl 4-({[(1-cycloheptyl-3-piperidinyl)amino]carbonyl}amino)benzoate works by inhibiting the activity of a specific enzyme called GABA transaminase, which is responsible for breaking down GABA in the brain. This leads to an increase in the concentration of GABA, which in turn leads to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
The increase in inhibitory neurotransmission caused by methyl 4-({[(1-cycloheptyl-3-piperidinyl)amino]carbonyl}amino)benzoate has been shown to have various biochemical and physiological effects. These effects include a decrease in neuronal excitability, a reduction in seizure activity, and anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using methyl 4-({[(1-cycloheptyl-3-piperidinyl)amino]carbonyl}amino)benzoate in lab experiments is its specificity for GABA transaminase. This allows for the selective modulation of GABA activity in the brain without affecting other neurotransmitters. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of methyl 4-({[(1-cycloheptyl-3-piperidinyl)amino]carbonyl}amino)benzoate. One area of interest is its potential use in the treatment of drug addiction, as it has been shown to reduce the reinforcing effects of cocaine and alcohol. Another area of interest is its potential use in the treatment of neuropathic pain, as it has been shown to reduce pain sensitivity in animal models. Finally, there is ongoing research into the development of more soluble analogs of this compound for use in various experiments.

Scientific Research Applications

Methyl 4-({[(1-cycloheptyl-3-piperidinyl)amino]carbonyl}amino)benzoate has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its role in modulating the activity of GABA in the brain, which has been linked to the treatment of various neurological disorders such as epilepsy, anxiety, and depression.

properties

IUPAC Name

methyl 4-[(1-cycloheptylpiperidin-3-yl)carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c1-27-20(25)16-10-12-17(13-11-16)22-21(26)23-18-7-6-14-24(15-18)19-8-4-2-3-5-9-19/h10-13,18-19H,2-9,14-15H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMBHXMHFLSFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)NC2CCCN(C2)C3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-({[(1-cycloheptyl-3-piperidinyl)amino]carbonyl}amino)benzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
methyl 4-({[(1-cycloheptyl-3-piperidinyl)amino]carbonyl}amino)benzoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
methyl 4-({[(1-cycloheptyl-3-piperidinyl)amino]carbonyl}amino)benzoate
Reactant of Route 4
Reactant of Route 4
methyl 4-({[(1-cycloheptyl-3-piperidinyl)amino]carbonyl}amino)benzoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
methyl 4-({[(1-cycloheptyl-3-piperidinyl)amino]carbonyl}amino)benzoate
Reactant of Route 6
methyl 4-({[(1-cycloheptyl-3-piperidinyl)amino]carbonyl}amino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.